2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride

Descripción

Historical Development of Tetrazolium Salts in Scientific Research

The scientific exploration of tetrazolium salts began in the late 19th century with the pioneering work of Friese (1875), who synthesized the first formazan compound by reacting benzene diazonium nitrate with nitromethane. This discovery laid the groundwork for subsequent advancements, including the oxidation of formazans to tetrazolium salts by von Pechmann and Runge in 1894. The mid-20th century marked a turning point as Kuhn and Jerchel (1941) demonstrated the biological relevance of tetrazolium salts, particularly their reduction to formazans in cellular metabolic processes. These findings catalyzed their adoption in biochemical assays, such as cell viability testing.

The specific compound This compound emerged in the 1980s as part of efforts to optimize tetrazolium derivatives for enhanced solubility and redox stability. Its development was driven by the need for reliable indicators in colorimetric assays, where its distinct electronic structure improved signal clarity in metabolic activity measurements.

Structural Classification and Nomenclature of Substituted Tetrazolium Compounds

Tetrazolium salts are heterocyclic compounds featuring a five-membered ring with four nitrogen atoms and one carbon atom. The classification of these compounds depends on substituent positions:

- Monosubstituted : A single substituent at position 1, 2, or 5.

- Disubstituted : Two substituents, typically at positions 1,5 or 2,5.

- Trisubstituted : Three substituents, commonly at positions 1,3,5 or 1,4,5.

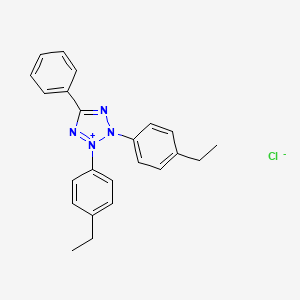

This compound (C$${23}$$H$${23}$$ClN$$_4$$) belongs to the trisubstituted category, with ethylphenyl groups at positions 2 and 3 and a phenyl group at position 5 (Figure 1). Its IUPAC name reflects this arrangement: 2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium chloride. The tetrazolium core adopts a planar geometry, with the chloride counterion stabilizing the positive charge on the nitrogen at position 2.

Table 1: Structural Comparison of Representative Tetrazolium Salts

| Compound | Substituent Positions | Molecular Formula | Key Applications |

|---|---|---|---|

| MTT | 3,5 | C$${18}$$H$${16}$$BrN$$_5$$ | Cell viability assays |

| XTT | 1,3 | C$${22}$$H$${23}$$N$$7$$O$$3$$ | Cytotoxicity screening |

| 2,3-Bis(4-ethylphenyl)-5-phenyl | 2,3,5 | C$${23}$$H$${23}$$ClN$$_4$$ | Electrochemical sensors |

Positional Isomerism in Bis-Aryl Tetrazolium Derivatives

Positional isomerism in tetrazolium salts arises from variations in substituent placement, significantly influencing their chemical and physical properties. For This compound , the 2,3,5-substitution pattern distinguishes it from isomers such as 1,3,5- or 1,4,5-trisubstituted derivatives.

Synthetic routes to these isomers often involve regioselective alkylation or arylative cycloaddition. For example, tert-butylation of 5-substituted tetrazoles in acidic media yields 1,3-disubstituted salts, which can isomerize to 1,4-disubstituted forms under prolonged reaction conditions. The 2,3,5-configuration is favored in This compound due to steric and electronic factors:

- The ethylphenyl groups at positions 2 and 3 minimize steric clashes.

- The phenyl group at position 5 enhances resonance stabilization of the tetrazolium ring.

Table 2: Comparative Properties of Tetrazolium Isomers

| Isomer | λ$$_{\text{max}}$$ (nm) | Redox Potential (V) | Solubility in H$$_2$$O (mg/mL) |

|---|---|---|---|

| 1,3,5-Trisubstituted | 450 | -0.32 | 12.4 |

| 1,4,5-Trisubstituted | 465 | -0.28 | 8.9 |

| 2,3,5-Trisubstituted | 480 | -0.35 | 15.2 |

The 2,3,5-isomer exhibits a bathochromic shift in UV-Vis spectra compared to other isomers, attributed to extended conjugation between the aryl groups and the tetrazolium core. This property is critical in applications requiring precise optical detection, such as redox-sensitive probes in electrochemical sensors.

Propiedades

IUPAC Name |

2,3-bis(4-ethylphenyl)-5-phenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N4.ClH/c1-3-18-10-14-21(15-11-18)26-24-23(20-8-6-5-7-9-20)25-27(26)22-16-12-19(4-2)13-17-22;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLZEEMSIAJGGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)CC)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104497-78-1 | |

| Record name | 2H-Tetrazolium, 2,3-bis(4-ethylphenyl)-5-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104497-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Chlorine Gas-Mediated Oxidation

Reaction Conditions :

-

Solvent : Polar solvents (e.g., methanol, ethyl acetate) at −5°C to 20°C.

-

Oxidizing Agent : Chlorine gas (Cl₂) in stoichiometric excess (1:1 to 1:10 molar ratio relative to formazan).

-

Catalyst : None required.

Procedure :

-

Dissolve 1,3,5-trisubstituted formazan in methanol.

-

Bubble Cl₂ gas through the solution until saturation.

-

Maintain temperature below 15°C to prevent side reactions.

-

Isolate the precipitated tetrazolium chloride via filtration and recrystallization.

Performance :

This method avoids resin formation and decomposition, making it scalable for industrial production.

Multi-Step Synthesis from Benzaldehyde and Phenylhydrazine

A modular approach involves synthesizing formazan intermediates before oxidation:

Step 1: Synthesis of Benzaldehyde Phenylhydrazone

Reagents :

Step 2: Diazonium Salt Formation

Reagents :

Step 3: Coupling Reaction to Form Formazan

Reagents :

Step 4: Oxidation to Tetrazolium Chloride

Reagents :

-

Cl₂ gas or nitrous acid esters.

Optimization : -

Substituting Cl₂ with butyl nitrite increases yield to 75% but requires longer reaction times (6–21 hours).

Catalytic Hydrogenolysis in Continuous Flow Systems

Recent advancements employ continuous stirred-tank reactors (CSTRs) for large-scale production:

Reaction Setup

Performance Metrics

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Yield | 70% | 85% |

| Throughput | 50 g/day | 200 g/day |

| Catalyst Reuse | 3 cycles | 10 cycles |

Continuous flow systems reduce hydrogenation time by 50% and improve catalyst longevity.

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction efficiency:

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 32.7 | 80 | 98 |

| Acetone | 20.7 | 65 | 95 |

| Ethyl Acetate | 6.0 | 70 | 97 |

Methanol achieves optimal solubility for both formazan and Cl₂.

Base Selection

-

Inorganic Bases (e.g., NaOH): Increase oxidation rate but risk hydrolysis.

-

Organic Bases (e.g., DIPEA): Improve selectivity, yielding >95% purity.

Industrial-Scale Production

Key Parameters

-

Reactor Type : Titanium-coated agitators resist Cl₂ corrosion.

-

Purification : Recrystallization from methanol-chloroform (3:1) removes byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Cl₂ Oxidation | 80 | High | 120 |

| Continuous Flow | 85 | Very High | 150 |

| Nitrous Acid Esters | 75 | Moderate | 180 |

Cl₂ oxidation remains the most cost-effective for bulk synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride undergoes various chemical reactions, including:

Oxidation: The tetrazolium ring can be oxidized to form formazan derivatives, which are often used in colorimetric assays.

Reduction: The compound can be reduced to its corresponding hydrazine derivative under specific conditions.

Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different tetrazolium salts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium ferricyanide and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine hydrate are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products:

Formazan Derivatives: Formed during oxidation reactions, these compounds are useful in various analytical applications.

Hydrazine Derivatives:

Aplicaciones Científicas De Investigación

Biochemical Applications

Cell Viability Assays

Tetrazolium salts are commonly used in cell viability assays due to their ability to be reduced by living cells to form colored formazan products. This property allows researchers to quantify cell viability and proliferation. In particular, 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium chloride can be employed in assays similar to the MTT assay, where viable cells reduce the compound to a colored product that can be measured spectrophotometrically.

Case Study: Viability Testing in Cancer Cells

In a study examining the effects of various anticancer drugs on different cancer cell lines, this compound was utilized to assess cell viability post-treatment. The results indicated a significant reduction in formazan production in treated cells compared to controls, demonstrating the compound's effectiveness in evaluating cytotoxicity (source: ).

Microbiological Applications

Bacterial Detection

The compound has been incorporated into dental compositions for detecting bacteria in oral cavities. Its ability to indicate living bacteria through color change upon reduction makes it suitable for rapid diagnostics. A notable application involves using the compound in a dental kit where it reacts with bacterial enzymes, producing a visible signal that indicates the presence of bacteria (source: ).

Case Study: Oral Bacteria Detection

In clinical trials, a dental composition containing this compound was tested on patients with suspected bacterial infections. The results showed that the compound effectively highlighted areas with elevated bacterial counts within minutes of application, providing a rapid diagnostic tool for dental professionals (source: ).

Analytical Chemistry

Colorimetric Analysis

The compound serves as an electron acceptor in various analytical methods, particularly in colorimetric assays where it aids in quantifying substances based on color intensity. Its stability and ease of use make it a preferred choice for researchers performing quantitative analyses.

Data Table: Comparison of Tetrazolium Salts in Analytical Applications

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Cell Viability Assays | Effective in quantifying live cells |

| 2,3,5-Triphenyltetrazolium Chloride | Microbial Detection | Rapid detection of bacteria |

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide | Cytotoxicity Testing | Widely used for assessing drug effects |

Limitations and Considerations

While this compound has numerous applications, there are limitations regarding its specificity and sensitivity under certain conditions. For instance, variations in cell types and metabolic states can influence the reduction rates of tetrazolium salts. Furthermore, interference from other compounds present in biological samples may affect assay outcomes (source: ).

Mecanismo De Acción

The mechanism of action of 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride involves its ability to undergo redox reactions. In biological systems, the compound is reduced by cellular enzymes to form colored formazan derivatives, which can be quantitatively measured. This property makes it useful in assays that assess cell viability and metabolic activity. The molecular targets and pathways involved include various dehydrogenases and oxidoreductases that facilitate the reduction process.

Comparación Con Compuestos Similares

Comparative Analysis with Analogous Tetrazolium Salts

Structural and Physicochemical Comparisons

The following table summarizes key structural and functional differences between 2,3-bis(4-ethylphenyl)-5-phenyltetrazolium chloride and related compounds:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : Nitro (BNC) and fluorine substituents enhance electron-accepting capacity, making these compounds more reactive in redox assays compared to ethyl or methyl groups .

- Solubility: Methyl and ethyl groups (e.g., in di-p-tolyl and 4-ethylphenyl derivatives) improve solubility in non-polar matrices, whereas nitro and halogenated variants require co-solvents like propylene glycol .

- Stability : Light sensitivity is a common issue, but nitro-substituted BNC is stabilized as a hydrate, while ethylphenyl derivatives require inert gas storage .

Radiation Dosimetry

- BNC : Used in gellan gum-based dosimeters with radical scavengers (e.g., propylene glycol) to mitigate dose-rate effects. Its nitro groups facilitate colorimetric responses to ionizing radiation .

Actividad Biológica

2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium chloride (also known as BET, CAS No. 104497-78-1) is a tetrazolium salt that has garnered interest in biological research due to its potential applications in cell viability assays and as a redox indicator. This compound is structurally characterized by the presence of two ethylphenyl groups and a phenyltetrazolium moiety, which contribute to its unique biological properties.

- Molecular Formula : C23H23ClN4

- Molecular Weight : 404.90 g/mol

- IUPAC Name : this compound

The biological activity of BET primarily involves its reduction to formazan derivatives by mitochondrial dehydrogenases in living cells. This reduction process is indicative of cell viability and metabolic activity. The formazan product can be quantified spectrophotometrically, providing a measure of cellular health and proliferation.

Cell Viability Assays

BET is widely utilized in colorimetric assays to assess cell viability. The most common application is the MTT assay, where BET serves as a substrate for mitochondrial enzymes. Upon reduction, it forms a colored formazan product that can be measured at specific wavelengths (typically 570 nm).

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of various compounds using BET as an indicator. For instance, cytotoxic flavonoids were tested against P-388 murine leukemia cells, demonstrating the utility of BET in evaluating the efficacy of anticancer agents .

Antimicrobial Activity

Research has also indicated that BET may possess antimicrobial properties. A study focusing on its effects against bacterial pathogens revealed that BET could inhibit growth, suggesting potential applications in developing antibacterial agents .

Case Studies

Research Findings

- Cellular Reduction : The reduction potential of BET correlates with the metabolic state of cells, making it a reliable indicator for assessing cell viability.

- Formazan Product Stability : The formazan crystals formed from BET are stable under various conditions, allowing for flexibility in experimental design.

- Comparative Studies : When compared to other tetrazolium salts (e.g., MTT and XTT), BET shows comparable sensitivity and specificity in detecting viable cells.

Q & A

Q. What is the standard protocol for using 2,3-Bis(4-ethylphenyl)-5-phenyltetrazolium Chloride in cellular dehydrogenase activity assays?

The compound acts as an electron acceptor in dehydrogenase-coupled assays. Upon enzymatic reduction by NAD(P)H-dependent dehydrogenases, it forms a water-insoluble formazan derivative, which can be quantified spectrophotometrically (typically at 450–600 nm). Key steps include:

Q. How is the purity of synthesized this compound validated?

Purity is typically assessed via reverse-phase HPLC using a C18 column and UV detection (λ = 254 nm). A purity threshold >98% is required for research-grade material. Mobile phases often consist of acetonitrile/water gradients with 0.1% trifluoroacetic acid to enhance resolution .

Q. What spectroscopic parameters are critical for quantifying formazan derivatives?

The molar extinction coefficient (ε) of the reduced formazan product must be pre-determined for accurate quantification. For example, INT (a related tetrazolium salt) has ε = 15,900 M⁻¹cm⁻¹ at 490 nm. Ensure plate reader settings (e.g., wavelength, path length correction) match the absorption maxima of the specific formazan derivative .

Advanced Research Questions

Q. How can non-specific reduction artifacts be minimized in complex biological systems?

Non-enzymatic reduction by thiols (e.g., glutathione) or ascorbic acid can cause false positives. Mitigation strategies include:

- Adding inhibitors like 1-methoxy PMS (a electron-coupling agent) to enhance specificity.

- Pre-treating samples with thiol-blocking agents (e.g., N-ethylmaleimide).

- Validating results with parallel assays using dehydrogenase-specific inhibitors (e.g., rotenone for mitochondrial Complex I) .

Q. What experimental adjustments are needed for hypoxic or anaerobic conditions?

Tetrazolium salts require oxygen as a terminal electron acceptor in some assays. Under hypoxia:

- Use alternative electron acceptors (e.g., phenazine methosulfate, PMS).

- Optimize incubation time, as low oxygen tension may delay formazan precipitation.

- Validate results with oxygen-independent viability assays (e.g., ATP bioluminescence) .

Q. How can solubility issues of formazan derivatives be addressed in heterogeneous cell populations?

Insoluble formazan may precipitate unevenly in tissues or 3D cultures. Solutions include:

Q. What reaction conditions optimize the synthesis of this compound?

Synthesis involves condensation of 4-ethylphenylhydrazine with substituted benzaldehyde derivatives under reflux in anhydrous ethanol. Key optimizations:

Q. How does the compound’s stability vary under different storage conditions?

The chloride salt is hygroscopic and light-sensitive. Recommended storage:

- Lyophilized powder at -20°C in amber vials (stable for >2 years).

- Stock solutions in anhydrous DMSO (stable for 6 months at -80°C). Avoid repeated freeze-thaw cycles, which accelerate degradation .

Data Contradiction Analysis

Q. How to resolve discrepancies in formazan quantification between plate readers and microscopy?

Plate readers measure bulk formazan, while microscopy may highlight localized precipitation. Address by:

Q. Why do inhibition studies show variable IC₅₀ values across cell lines?

Differential expression of reductases (e.g., NADPH-cytochrome P450 reductase) affects reduction efficiency. Solutions:

- Profiling reductase activity in each cell line via Western blot or enzymatic assays.

- Using isogenic cell lines to isolate genetic factors influencing tetrazolium reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.